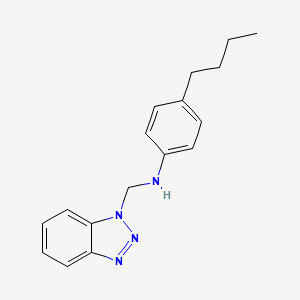

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline, also known as BTA-Butyl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTA-Butyl has been used as a stabilizer in various industrial applications, including plastics, polymers, and coatings. However, its potential applications in the field of science have been the subject of extensive research.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Katritzky et al. (2002) discuss the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, highlighting the versatility of benzotriazole derivatives in chemical synthesis (Katritzky, Singh, & He, 2002).

- Küçükbay and Buğday (2014) describe the synthesis and characterization of a new benzyl carbamate derivative using N-(protected α-aminoacyl)benzotriazoles, indicating its potential in peptide and mimetic synthesis (Küçükbay & Buğday, 2014).

- Cheng-shui (2012) reports the synthesis of 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole using 'Click Chemistry', showcasing its high yield and simplicity, useful in pharmaceutical and biochemical research (Cheng-shui, 2012).

Polymerization and Catalysis

- Attandoh et al. (2014) examine the reaction of benzimidazolylmethylamine compounds with ZnII and CuII carboxylates, leading to the formation of complexes that catalyze the ring-opening polymerization of ϵ-caprolactone (Attandoh, Ojwach, & Munro, 2014).

Antimicrobial Properties

- Jamkhandi and Disouza (2012) discuss the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives and their potential as anti-infective agents, showing good antimicrobial actions against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Corrosion Inhibition

- Babić-Samardžija and Hackerman (2005) investigate the use of benzotriazole derivatives, including N-(1H-benzotriazol-1-ylmethyl)-formamide, as corrosion inhibitors of iron in acidic media, showing their effectiveness and potential in material science and engineering (Babić-Samardžija & Hackerman, 2005).

Environmental and Health Impact

- Asimakopoulos et al. (2013) discuss the presence of benzotriazole derivatives in human urine samples from various countries, providing insight into human exposure and environmental distribution of these compounds (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-butylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-2-3-6-14-9-11-15(12-10-14)18-13-21-17-8-5-4-7-16(17)19-20-21/h4-5,7-12,18H,2-3,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXRQZKFRAIVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2604331.png)

![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)

![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)